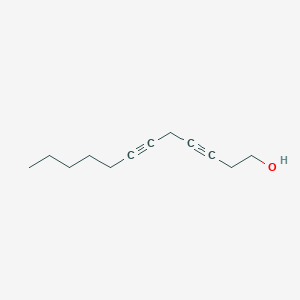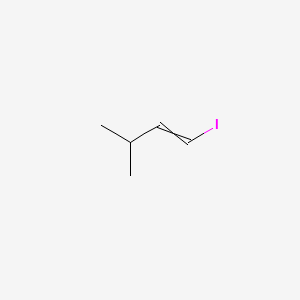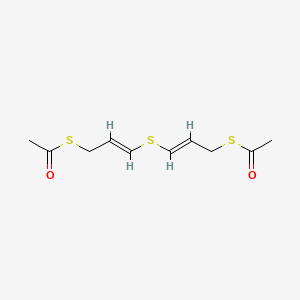
3-Acetylthiopropylene sulfide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Acetylthiopropylene sulfide is an organic compound that belongs to the class of sulfides It is characterized by the presence of an acetyl group attached to a thiopropylene backbone
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-acetylthiopropylene sulfide typically involves the reaction of thiopropylene with acetic anhydride or acetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the by-products and drive the reaction to completion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production.
化学反应分析
Types of Reactions: 3-Acetylthiopropylene sulfide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert it back to thiopropylene or other reduced forms.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used to substitute the acetyl group under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiopropylene and other reduced derivatives.
Substitution: Various substituted thiopropylene derivatives.
科学研究应用
3-Acetylthiopropylene sulfide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用机制
The mechanism of action of 3-acetylthiopropylene sulfide involves its interaction with molecular targets through its functional groups. The acetyl group can participate in acetylation reactions, while the thiopropylene backbone can engage in nucleophilic or electrophilic interactions. These interactions can modulate various biochemical pathways, leading to its observed effects.
相似化合物的比较
Thiopropylene: The parent compound without the acetyl group.
3-(2-Furoylthio)propylene sulfide: A derivative with a furoyl group instead of an acetyl group.
Ethyl methyl sulfide: A simpler sulfide with different substituents.
Uniqueness: 3-Acetylthiopropylene sulfide is unique due to the presence of both an acetyl group and a thiopropylene backbone, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
属性
CAS 编号 |
63979-92-0 |
|---|---|
分子式 |
C10H14O2S3 |
分子量 |
262.4 g/mol |
IUPAC 名称 |
S-[(E)-3-[(E)-3-acetylsulfanylprop-1-enyl]sulfanylprop-2-enyl] ethanethioate |
InChI |
InChI=1S/C10H14O2S3/c1-9(11)14-7-3-5-13-6-4-8-15-10(2)12/h3-6H,7-8H2,1-2H3/b5-3+,6-4+ |
InChI 键 |
STEAHRMZOBVQGD-GGWOSOGESA-N |
手性 SMILES |
CC(=O)SC/C=C/S/C=C/CSC(=O)C |
规范 SMILES |
CC(=O)SCC=CSC=CCSC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


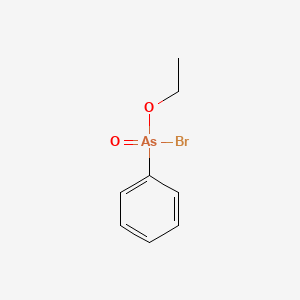
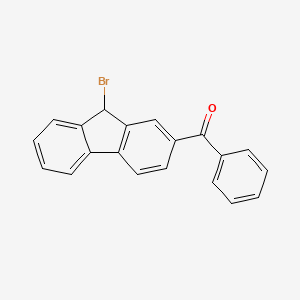
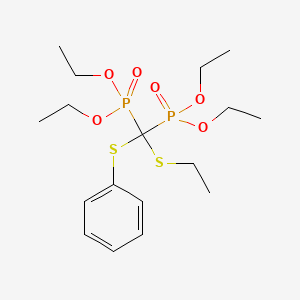

![1,3,5-Tris[3-(piperidin-1-yl)propyl]-1,3,5-triazinane](/img/structure/B14487640.png)
![1-[4-(3,4-Dimethylbenzoyl)piperidin-1-yl]ethan-1-one](/img/structure/B14487642.png)
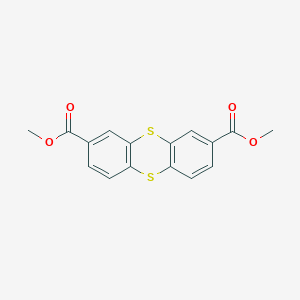
![2,3-Bis[2-(ethenyloxy)ethoxy]propan-1-OL](/img/structure/B14487646.png)
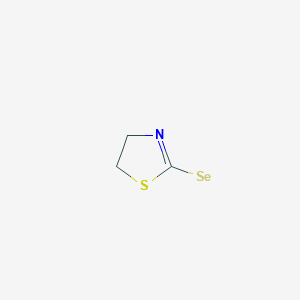
![1-[4-(2-Methylbutyl)phenyl]ethanone](/img/structure/B14487661.png)

